molecular formula C18H15N B14368339 Pyridine, 3-methyl-2,5-diphenyl- CAS No. 90554-53-3

Pyridine, 3-methyl-2,5-diphenyl-

Cat. No.: B14368339
CAS No.: 90554-53-3
M. Wt: 245.3 g/mol
InChI Key: KSMYKOHDRJOHHO-UHFFFAOYSA-N
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Description

Pyridine, 3-methyl-2,5-diphenyl- is a heterocyclic aromatic organic compound It is a derivative of pyridine, where the pyridine ring is substituted with methyl and phenyl groups at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3-methyl-2,5-diphenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methylpyridine with benzaldehyde derivatives in the presence of a catalyst. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of Pyridine, 3-methyl-2,5-diphenyl- may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-methyl-2,5-diphenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

Pyridine, 3-methyl-2,5-diphenyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Industry: Pyridine derivatives are used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Pyridine, 3-methyl-2,5-diphenyl- involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    Pyridine, 2,4,6-trimethyl-: Another methyl-substituted pyridine with different substitution patterns.

    Pyridine, 2,5-diphenyl-: Lacks the methyl group but has phenyl groups at similar positions.

    Pyridine, 3,5-diphenyl-: Similar structure but with phenyl groups at different positions.

Uniqueness

Pyridine, 3-methyl-2,5-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other pyridine derivatives may not be suitable.

Properties

CAS No.

90554-53-3

Molecular Formula

C18H15N

Molecular Weight

245.3 g/mol

IUPAC Name

3-methyl-2,5-diphenylpyridine

InChI

InChI=1S/C18H15N/c1-14-12-17(15-8-4-2-5-9-15)13-19-18(14)16-10-6-3-7-11-16/h2-13H,1H3

InChI Key

KSMYKOHDRJOHHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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